![molecular formula C16H13NO B1383235 1-(4-methylphenyl)-1H-indole-3-carbaldehyde CAS No. 1146220-76-9](/img/structure/B1383235.png)
1-(4-methylphenyl)-1H-indole-3-carbaldehyde
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the class of compounds it belongs to and its uses .
Synthesis Analysis
This involves a detailed description of how the compound is synthesized. It includes the starting materials, the reaction conditions, and the yield. It may also include a discussion of any side reactions that may occur .Molecular Structure Analysis
This involves a detailed description of the compound’s molecular structure. It may include information about its bond lengths and angles, its stereochemistry, and any interesting structural features .Chemical Reactions Analysis
This involves a description of the chemical reactions that the compound undergoes. It includes the reactants, the products, and the reaction conditions. It may also include a discussion of the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves a description of the compound’s physical and chemical properties. It may include information about its melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthetic Versatility in Organic Chemistry
1-(4-methylphenyl)-1H-indole-3-carbaldehyde: is a compound that can be utilized in various synthetic pathways due to its reactive aldehyde group. It can undergo Claisen–Schmidt condensation reactions to form novel compounds with potential pharmacological properties . This reactivity can be harnessed to create a diverse array of derivatives for further research and development in medicinal chemistry.
Development of Chiral Catalysts
The compound’s structure allows for the possibility of creating chiral polymeric Mn(III) salen complexes . These complexes can be used for the oxidative kinetic resolution of racemic secondary alcohols, which is a critical step in producing enantiomerically pure substances for pharmaceutical applications .
Essential Oil Component Analysis
Derivatives of 1-(4-methylphenyl)-1H-indole-3-carbaldehyde may serve as components of essential oils from certain plants in the ginger family. The analysis of these components can lead to the discovery of new fragrances and flavors, as well as potential therapeutic agents .
Flavoring Agent Research
The compound’s derivatives can also be used as flavoring agents. Research in this field can lead to the development of new flavors for the food and beverage industry, enhancing consumer products with novel taste profiles .
Mechanism of Action
Target of Action
It is structurally similar to other compounds that have been found to interact with theSteroid hormone receptor ERR1 . This receptor plays a crucial role in energy homeostasis and metabolic processes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptor, leading to changes in the receptor’s activity and subsequent alterations in cellular signaling pathways .
Biochemical Pathways
Given its potential interaction with the steroid hormone receptor err1, it may influence pathways related to energy metabolism and homeostasis .
Result of Action
If it does interact with the steroid hormone receptor err1, it could potentially influence energy metabolism and homeostasis at the cellular level .
properties
IUPAC Name |
1-(4-methylphenyl)indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-6-8-14(9-7-12)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXNIXCXKKSTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1H-indole-3-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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